molecular formula C22H20BrN5O2S2 B10871072 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10871072
M. Wt: 530.5 g/mol
InChI Key: XWHHKOXZCVUJEL-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety linked to an indole derivative through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE lies in its complex structure, which combines a benzothiazole moiety with an indole derivative.

Properties

Molecular Formula

C22H20BrN5O2S2

Molecular Weight

530.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C22H20BrN5O2S2/c23-14-7-8-17-15(11-14)20(21(30)28(17)13-27-9-3-4-10-27)26-25-19(29)12-31-22-24-16-5-1-2-6-18(16)32-22/h1-2,5-8,11,30H,3-4,9-10,12-13H2

InChI Key

XWHHKOXZCVUJEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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